2,6-Diisopropyl-4-nitroaniline
Overview
Description
2,6-Diisopropyl-4-nitroaniline is an organic compound with the molecular formula C12H18N2O2. It is a derivative of aniline, characterized by the presence of two isopropyl groups at the 2 and 6 positions and a nitro group at the 4 position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It’s structurally similar to propofol, which is known to potentiate the inhibitory neurotransmitter γ-aminobutyric acid (gaba) at the gaba a receptor .
Mode of Action
Given its structural similarity to propofol, it may interact with its targets in a similar manner, potentiating the effects of gaba at the gaba a receptor .
Biochemical Pathways
Based on its potential interaction with gaba a receptors, it could influence the gabaergic signaling pathway .
Result of Action
If it acts similarly to propofol, it could potentially induce sedation and anesthesia by enhancing gabaergic signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisopropyl-4-nitroaniline typically involves the nitration of 2,6-Diisopropylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, dimethylformamide as a solvent.
Major Products Formed
Reduction: 2,6-Diisopropyl-4-aminophenylamine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Diisopropyl-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the development of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diisopropyl-4-aminophenylamine
- 2,6-Diisopropyl-4-thiocyanatoaniline
- 2,6-Diisopropyl-4-bromoaniline
Uniqueness
2,6-Diisopropyl-4-nitroaniline is unique due to the presence of both isopropyl and nitro groups, which impart distinct chemical reactivity and physical properties. This combination makes it a valuable intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
4-nitro-2,6-di(propan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMXCKREXFUBLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398825 | |
Record name | 2,6-Diisopropyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163704-72-1 | |
Record name | 2,6-Bis(1-methylethyl)-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163704-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diisopropyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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